

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

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Compound of Interest

4-Amino-2-(methylthio)pyrimidine5-carbaldehyde

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B131969

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CAS Number: 770-31-0

This technical guide provides a comprehensive overview of 4-Amino-2-

(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by the presence of an amino group at position 4, a methylthio group at position 2, and a carbaldehyde group at position 5.[1] These functional groups make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde**



Property	Value	Reference
CAS Number	770-31-0	[2][3][4]
Molecular Formula	C ₆ H ₇ N ₃ OS	[4]
Molecular Weight	169.21 g/mol	[4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	183-184 °C	[5]
Boiling Point (Predicted)	379.7 ± 27.0 °C	[5]
Density (Predicted)	1.37 g/cm ³	[5]
pKa (Predicted)	2.50 ± 0.10	[5]
Solubility	Sparingly soluble in water	[1]
Storage	2-8 °C, under inert gas (Nitrogen or Argon)	[5]

Spectroscopic Data

Precise, experimentally verified spectroscopic data for **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** is not readily available in the public domain. Commercial suppliers may provide this data upon request. For reference, typical spectral characteristics of similar amino-pyrimidine structures are presented below. In the absence of specific data, researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Table 2: General Spectroscopic Data for Analogous Aminopyrimidine Structures



Technique	Expected Features
¹ H NMR	Signals for the pyrimidine ring proton, the aldehyde proton, the amino protons, and the methylthio protons.
¹³ C NMR	Resonances for the carbon atoms of the pyrimidine ring, the aldehyde carbonyl carbon, and the methylthio carbon.
FT-IR (cm ⁻¹)	Stretching vibrations for N-H (amino group), C=O (aldehyde), C=N, and C=C bonds within the pyrimidine ring.
Mass Spec. (m/z)	A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. A predicted [M+H]+ peak is at 170.1.[5]

Experimental Protocols: Synthesis

Several synthetic routes to **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** have been reported. Below are two common methods.

Method 1: Oxidation of the Corresponding Alcohol

This method involves the oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.

- Reaction: (4-amino-2-(methylthio)pyrimidin-5-yl)methanol → 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
- Protocol:
 - Suspend (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (28 g, 164 mmol) in chloroform (818 mL).[5]
 - Add manganese dioxide (MnO₂, 49.8 g, 572 mmol).[5]
 - Stir the reaction mixture at 55°C for 4 hours.[5]



- Monitor the reaction for completion.
- Filter the hot reaction mixture and wash the filter cake with hot chloroform and tetrahydrofuran (THF).[5]
- Combine the filtrates and concentrate under reduced pressure.
- Dry the resulting solid under vacuum to yield 4-amino-2-(methylthio)pyrimidine-5carbaldehyde as a light yellow solid.[5]

Method 2: Reduction of the Corresponding Nitrile

This method involves the reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.

- Reaction: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile → 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
- Protocol:
 - Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in tetrahydrofuran (THF) (100 mL).[1]
 - Cool the solution to 0°C.
 - Add diisobutylaluminum hydride (DIBAL-H, 1.0 M in CH₂Cl₂, 41.52 mL, 41.52 mmol) dropwise.[1]
 - Stir the mixture at 0°C for 2.5 hours.[1]
 - Quench the reaction by adding 2N hydrochloric acid (30 mL) and continue stirring for 20 minutes.[1]
 - Adjust the pH to 8 by adding a saturated solution of sodium carbonate (Na₂CO₃).[1]
 - Filter the suspension through a Celite pad and wash with a potassium carbonate (K₂CO₃)
 solution.[1]
 - The subsequent workup of the filtrate yields the desired product.



Applications in Drug Discovery

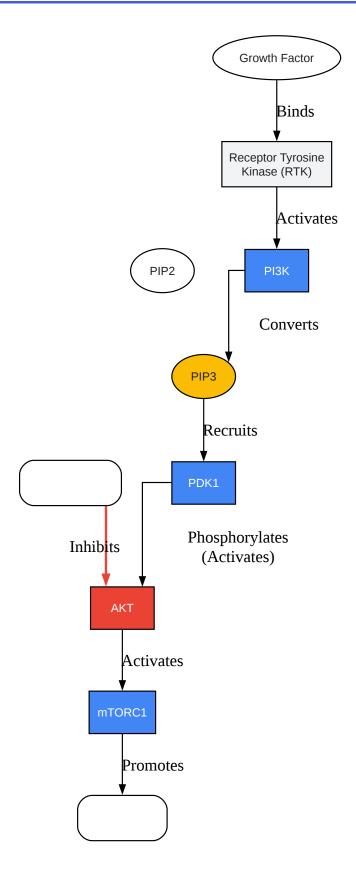
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a valuable precursor for the synthesis of fused pyrimidine ring systems, such as pyridopyrimidines and naphthyridines.[5] These scaffolds are of significant interest in medicinal chemistry as they form the core of various kinase inhibitors.

Role as an Intermediate for Akt Kinase Inhibitors

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** serves as a key starting material for the synthesis of pyridopyrimidines that have been shown to be potent inhibitors of Akt kinase (also known as Protein Kinase B).[5]

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and how inhibitors derived from **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** can block this pathway.





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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by pyridopyrimidine-based Akt inhibitors.

Experimental Workflow: Synthesis of a Pyridopyrimidine Inhibitor

The following diagram outlines a typical experimental workflow for the synthesis of a pyridopyrimidine derivative from **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde**, targeting bacterial biotin carboxylase.



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